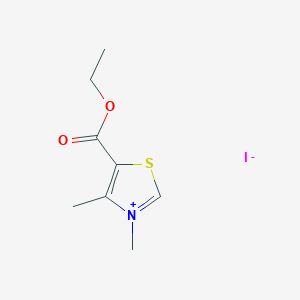![molecular formula C15H16N2O B14332775 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 103110-78-7](/img/structure/B14332775.png)
6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of quinomethanes, which are derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-amino-4,5-dimethylaniline with cyclohexa-2,4-dien-1-one under specific conditions. One common method involves heating the reactants in a solvent such as toluene at elevated temperatures, often with the addition of a catalyst like piperidine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its corresponding hydroquinone form.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-6-[(2-thiazolylamino)methylidene]-1-cyclohexa-2,4-dienone
- 2,4-Dibromo-6-[(2,6-dimethyl-1-piperidinyl)amino]methylidene]-1-cyclohexa-2,4-dienone
- 2-Methoxy-4-[(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone
Uniqueness
What sets 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one apart from similar compounds is its specific substitution pattern and the presence of the amino group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
103110-78-7 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
2-[(2-amino-4,5-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H16N2O/c1-10-7-13(16)14(8-11(10)2)17-9-12-5-3-4-6-15(12)18/h3-9,18H,16H2,1-2H3 |
InChIキー |
OZSIOORGQIYOOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)N=CC2=CC=CC=C2O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


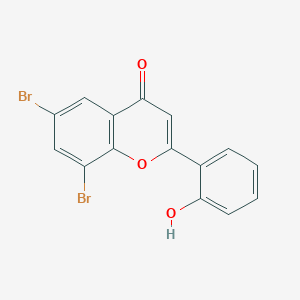

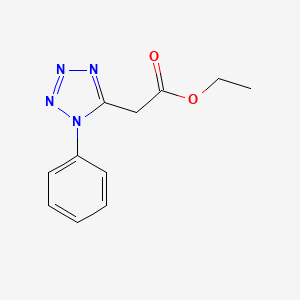

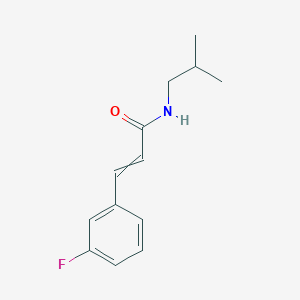
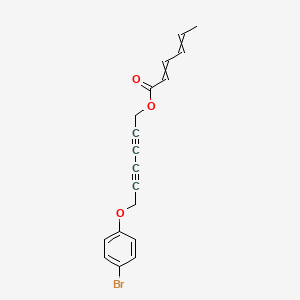
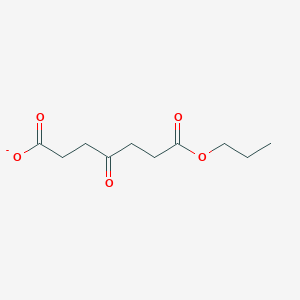
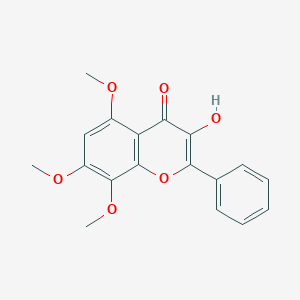

![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
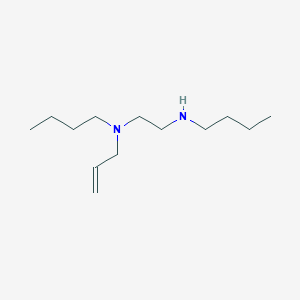
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
